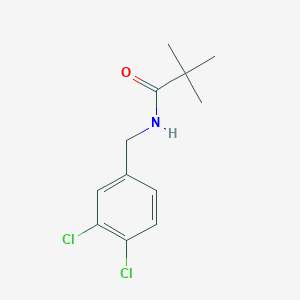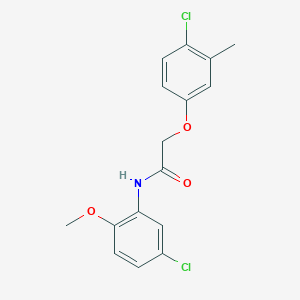
N-(3,4-dichlorobenzyl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorobenzyl)-2,2-dimethylpropanamide, commonly known as dichlorvos, is a chemical compound that belongs to the class of organophosphates. The compound is widely used as an insecticide to control pests in agriculture and public health. Dichlorvos has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
作用機序
Dichlorvos acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine. This results in the accumulation of acetylcholine in the synapse, leading to overstimulation of the nervous system. The overstimulation of the nervous system can lead to a range of symptoms, including convulsions, respiratory failure, and death.
Biochemical and Physiological Effects:
Dichlorvos has been shown to have a range of biochemical and physiological effects on the body. The compound has been shown to cause oxidative stress, DNA damage, and changes in gene expression. Dichlorvos exposure has also been linked to the development of neurological disorders, including Parkinson's disease.
実験室実験の利点と制限
Dichlorvos has several advantages for use in lab experiments. The compound is readily available and relatively inexpensive, making it a cost-effective option for researchers. Dichlorvos is also highly potent, allowing for the study of enzyme kinetics at low concentrations. However, dichlorvos has several limitations, including its toxicity and potential for non-specific binding to other proteins.
将来の方向性
There are several future directions for the study of dichlorvos. One area of research is the development of new inhibitors of acetylcholinesterase that are less toxic than dichlorvos. Another area of research is the study of the long-term effects of dichlorvos exposure on human health. Additionally, the use of dichlorvos in combination with other compounds could lead to the development of new insecticides with increased potency and specificity.
In conclusion, dichlorvos is a widely used insecticide with potential applications in scientific research. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Future research directions include the development of new inhibitors of acetylcholinesterase and the study of the long-term effects of dichlorvos exposure on human health.
合成法
Dichlorvos is synthesized by the reaction of 3,4-dichlorobenzyl chloride with 2,2-dimethylpropanamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to form dichlorvos.
科学的研究の応用
Dichlorvos has been used in various scientific research applications, including the study of the nervous system, enzyme kinetics, and protein structure. The compound has been used as a reversible inhibitor of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. The inhibition of this enzyme by dichlorvos has been used to study the role of acetylcholinesterase in the nervous system.
特性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-12(2,3)11(16)15-7-8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVLUDWDNDTYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorobenzyl)-2,2-dimethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5766112.png)
![1-phenylethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5766135.png)
![N'-{[2-(phenylthio)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5766138.png)
![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5766146.png)
![2,3-dimethoxy-6-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5766152.png)

![6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5766163.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methoxyphenyl)amino]methylene}-4-fluorobenzenesulfonamide](/img/structure/B5766164.png)
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5766170.png)

![2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766191.png)
![3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5766201.png)